[1-Adamantyloxy(hydroxy)phosphoryl]formic acid
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Overview
Description
Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phosphinecarboxylic acid group and a tricyclo(3.3.1.1(3,7))decane moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide typically involves the reaction of tricyclo(3.3.1.1(3,7))decane derivatives with phosphinecarboxylic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with lower oxidation states .
Scientific Research Applications
Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide
- [1-Adamantyloxy(hydroxy)phosphoryl]formic acid
Uniqueness
Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide is unique due to its specific structural features and reactivity.
Properties
CAS No. |
72304-99-5 |
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Molecular Formula |
C11H17O5P |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
[1-adamantyloxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C11H17O5P/c12-10(13)17(14,15)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)(H,14,15) |
InChI Key |
ZMSQQHWYBIZGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OP(=O)(C(=O)O)O |
Origin of Product |
United States |
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